molecular formula C13H19N3O2 B14950892 n-(6-Morpholinopyridin-3-yl)isobutyramide

n-(6-Morpholinopyridin-3-yl)isobutyramide

Cat. No.: B14950892
M. Wt: 249.31 g/mol
InChI Key: OBJDCSRHCXNTOC-UHFFFAOYSA-N
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Description

N-(6-Morpholinopyridin-3-yl)isobutyramide: is a chemical compound with the molecular formula C13H19N3O2 It is known for its unique structure, which includes a morpholine ring attached to a pyridine ring, and an isobutyramide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Morpholinopyridin-3-yl)isobutyramide typically involves the reaction of 6-morpholinopyridine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and control.

Chemical Reactions Analysis

Types of Reactions

N-(6-Morpholinopyridin-3-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(6-morpholinopyridin-3-yl)isobutyric acid, while reduction may produce N-(6-morpholinopyridin-3-yl)isobutylamine.

Scientific Research Applications

N-(6-Morpholinopyridin-3-yl)isobutyramide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-Morpholinopyridin-3-yl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Morpholinopyridin-3-yl)isobutyramide is unique due to its specific combination of a morpholine ring, pyridine ring, and isobutyramide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

2-methyl-N-(6-morpholin-4-ylpyridin-3-yl)propanamide

InChI

InChI=1S/C13H19N3O2/c1-10(2)13(17)15-11-3-4-12(14-9-11)16-5-7-18-8-6-16/h3-4,9-10H,5-8H2,1-2H3,(H,15,17)

InChI Key

OBJDCSRHCXNTOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CN=C(C=C1)N2CCOCC2

Origin of Product

United States

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